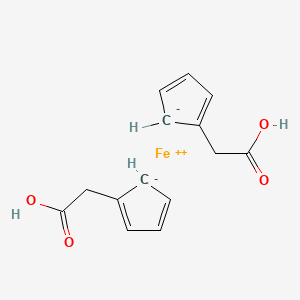

Ferrocene-1,1'-diacetic acid

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H14FeO4 |

|---|---|

Molecular Weight |

302.10 g/mol |

IUPAC Name |

2-cyclopenta-1,3-dien-1-ylacetic acid;iron(2+) |

InChI |

InChI=1S/2C7H7O2.Fe/c2*8-7(9)5-6-3-1-2-4-6;/h2*1-4H,5H2,(H,8,9);/q2*-1;+2 |

InChI Key |

NABNVMPAROVNQU-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]1C=CC=C1CC(=O)O.[CH-]1C=CC=C1CC(=O)O.[Fe+2] |

Origin of Product |

United States |

Electronic Dynamics:the Ferrocene Core is Redox Active, Capable of Undergoing a Reversible One Electron Oxidation to Form the Ferrocenium Ion, Fe C₅h₄ch₂cooh ₂ ⁺.free.frthis Process is Central to Its Electrochemical Applications. the Acetic Acid Substituents, Being Electron Withdrawing, Influence the Electronic Properties of the Ferrocene Unit. They Make the Iron Center More Electron Deficient, Which in Turn Makes the Oxidation Potential More Positive Compared to Unsubstituted Ferrocene.researchgate.net

Ultrafast intramolecular electron transfer has been studied in other ferrocene-based donor-acceptor systems. researchgate.net While specific femtosecond spectroscopy studies on ferrocene-1,1'-diacetic acid are not prominent, it is conceivable that upon photoexcitation, electron transfer dynamics between the ferrocene (B1249389) donor and potentially linked acceptor moieties would be influenced by the electronic nature of the diacetic acid framework. researchgate.net

The table below outlines key aspects of the intramolecular dynamics.

| Dynamic Process | Description | Influencing Factors |

| Cp Ring Rotation | Relative rotation of the two cyclopentadienyl (B1206354) rings. | Steric hindrance, intramolecular hydrogen bonding. |

| Side Chain Flexibility | Rotation around C-C and C-O bonds of the acetic acid groups. | Minimization of steric strain, formation of intramolecular H-bonds. |

| Redox Behavior | Reversible oxidation of the Fe(II) center to Fe(III). | Electron-withdrawing effect of acetic acid groups. |

This table summarizes the principal dynamic processes occurring within a single molecule of this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become an indispensable method for investigating the electronic structure and related properties of ferrocene (B1249389) derivatives. It offers a balance between computational cost and accuracy, making it suitable for studying the equilibrium properties of these complex systems. nih.gov

Prediction of Molecular Geometries and Electronic Structures

DFT calculations are instrumental in predicting the three-dimensional structures of ferrocene-based molecules. For the parent ferrocene molecule, theoretical studies have explored the two primary conformations: eclipsed (D5h symmetry) and staggered (D5d symmetry). umb.edu The energy barrier for rotation between these forms is very small, at approximately 4 kJ/mol, and calculations often show little difference in their electronic states. umb.edu DFT has been used to optimize the geometries of various ferrocene derivatives, with results that show good agreement with experimental data from X-ray crystallography. mdpi.com

The electronic structure of ferrocene is characterized by the interaction between the d-orbitals of the iron atom and the π-orbitals of the two cyclopentadienyl (B1206354) (Cp) rings. umb.edu This interaction leads to a stable 18-electron configuration for the iron(II) center. wikipedia.org DFT and Time-Dependent DFT (TD-DFT) are used to probe the frontier molecular orbitals (HOMO and LUMO), which is crucial for understanding the electronic transitions and redox properties of these compounds. nih.govscience.gov For instance, studies on 1,1'-ferrocene dicarboxylic acid, a closely related compound, have used first-principles methods to compute transmission spectra and current-voltage characteristics, linking them directly to the molecule's electronic structure. nih.gov These computational approaches can also elucidate the impact of functional groups on the electronic properties, such as how electron-withdrawing groups influence the molecule's conductance. science.gov

Computational Elucidation of Hydrogen Bonding and Stability

DFT is a key tool for understanding the non-covalent interactions that dictate the supramolecular chemistry of Ferrocene-1,1'-diacetic acid and its derivatives. Intramolecular hydrogen bonds play a critical role in defining the conformation and stability of these molecules, particularly in peptide conjugates. Detailed DFT studies on ferrocene-amino acid conjugates have revealed the presence of stable, simultaneous 10-membered interstrand hydrogen bonds, which are essentially two simultaneous β-turns. researchgate.net These hydrogen bonds restrict the free rotation of the cyclopentadienyl rings, inducing a specific, ordered chiral arrangement known as helical chirality. irb.hr

Computational studies have shown that the nature of the ferrocene scaffold itself—whether it is a dicarboxylic acid, diamine, or another derivative—has the most significant influence on the resulting hydrogen-bonding pattern. researchgate.netirb.hr For example, DFT calculations on ferrocene-1,1'-diyl-bisphosphinic acid helped to elucidate the structure of intramolecular hydrogen-bonded motifs, including a cyclic dimer and a homoconjugated anion, by analyzing the potential energy surface for proton vibrations. nih.gov Theoretical investigations have also confirmed that specific conformations stabilized by these hydrogen bonds are energetically favorable. science.govresearchgate.net In studies of trinuclear ferrocene tris-amides, DFT calculations predicted that the secondary structure, held together by intramolecular hydrogen bonding, remains intact upon oxidation to mono- and dications but would unfold upon trication formation. science.gov

Molecular Dynamics (MD) Simulations

MD simulations provide a window into the dynamic behavior of molecules over time, from picoseconds to microseconds. This technique is essential for understanding how ferrocene derivatives behave in different environments, such as in solution or in the solid state.

Investigation of Dynamic Behavior in Solution and Solid State

MD simulations have been successfully used to examine the structural dynamics of potential hydrogenase mimics based on ferrocene-peptide scaffolds, which used derivatives of ferrocene-1,1'-dicarboxylic acid as a key component. science.govnih.gov These simulations, running for up to 0.1 microseconds, demonstrated that the characteristic C2-symmetrical intramolecular hydrogen-bonding patterns were stable throughout the simulation time. science.govnih.gov

Furthermore, MD simulations have accurately reproduced the crystal packing properties of these ferrocene derivatives. nih.gov In one study, the lattice parameters of a ferrocene-dipeptide crystal were conserved during a 0.1 microsecond MD simulation, matching experimental X-ray diffraction values almost exactly. science.govnih.gov Simulations of these peptides in dichloromethane (B109758) were also in good agreement with experimental NMR and circular dichroism data, validating the accuracy of the computational model in solution. nih.gov Ab initio molecular dynamics (AIMD) have also been employed to assert the kinetic stability of hypothetical hypercoordinate ferrocene derivatives at room temperature over a period of 2000 femtoseconds. mdpi.com

Force Field Development for Ferrocene-Containing Systems

A prerequisite for accurate classical MD simulations is the availability of a reliable force field, which is a set of parameters describing the potential energy of the system. The development of force fields for organometallic compounds like ferrocene is less advanced than for standard biomolecules, presenting a significant challenge. uni-muenchen.de

To address this, researchers have developed specific force fields for ferrocene-containing systems. nih.govnd.edu In one notable study, a molecular mechanics force field for ferrocene-bearing peptides was developed and implemented in the CHARMM simulation package. nih.gov The process involved generating optimized intramolecular force-field parameters using the automated frequency-matching method (AFMM) with quantum chemical reference normal modes. nih.gov The partial charges for the ferrocene moiety were derived by fitting point charges to electrostatic potentials computed via quantum chemistry. science.govnih.gov This newly developed force field was then rigorously tested against experimental X-ray crystal structures of dipeptide derivatives of ferrocene-1,1'-dicarboxylic acid, showing excellent agreement in reproducing molecular geometries and hydrogen-bonding patterns. science.govnih.gov

Table 1: Summary of Computational Findings for Ferrocene Derivatives

| Computational Method | Subject of Investigation | Key Findings | Citations |

|---|---|---|---|

| DFT | Molecular Geometry & Electronic Structure | Predicts eclipsed/staggered conformations; calculates frontier orbitals (HOMO/LUMO); results agree well with X-ray data. | umb.edu, nih.gov, mdpi.com |

| DFT | Hydrogen Bonding & Stability | Elucidates stable intramolecular 10-membered H-bond rings; confirms H-bonds induce helical chirality and stabilize specific conformers. | science.gov, nih.gov, researchgate.net |

| MD Simulations | Dynamic Behavior | Confirms stability of H-bonding patterns in solution and solid-state over 0.1 µs; reproduces experimental crystal lattice parameters. | mdpi.com, nih.gov, science.gov |

| Force Field Development | Parameterization for MD | New CHARMM-compatible parameters for ferrocene peptides developed using quantum chemical data; validated against experimental structures. | nih.gov, science.gov, nd.edu |

| Ab Initio Dynamics | Reaction Mechanisms | Elucidated protonation/lithiation of ferrocene occurs via major exo and minor endo pathways; revealed dynamic hopping of protons. | science.gov |

Ab Initio Chemical Dynamics Simulations for Reaction Mechanisms

Ab initio chemical dynamics, where forces are calculated "on-the-fly" from quantum mechanical principles, allows for the simulation of chemical reactions without pre-defined potential energy surfaces. rsc.orgresearchgate.net This powerful technique can uncover complex, atomic-level reaction mechanisms.

While specific studies on this compound are not widely reported, the methodology has been applied to the parent ferrocene molecule to remove ambiguity surrounding its fundamental reactivity. science.gov Ab initio chemical dynamics simulations at the B3LYP/DZVP level of theory were used to understand the atomic-level mechanisms of protonation and lithiation of ferrocene. science.gov Trajectory calculations from these simulations revealed that the electrophilic attack occurs through both exo (from outside the Cp rings) and endo (from between the Cp rings) mechanisms, with the exo path being the major route. science.gov The simulations also captured the dynamic nature of the process, showing that after the initial attack, the proton (H+) is mobile and hops between the cyclopentadienyl ring and the central iron atom. science.gov Such studies showcase the capability of ab initio dynamics to provide deep mechanistic insights into the reactions of ferrocene-based compounds.

Higher-Level Electronic Structure Calculations (e.g., MP4, CCSD(T))

Higher-level electronic structure calculations, such as fourth-order Møller-Plesset perturbation theory (MP4) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)), represent the gold standard in quantum chemistry for obtaining highly accurate theoretical predictions of molecular properties. google.comsmu.edu These methods provide a more rigorous treatment of electron correlation—the interactions between electrons that are not accounted for in simpler models like Hartree-Fock theory or many density functional theory (DFT) approximations. wikipedia.orgpku.edu.cn The CCSD(T) method, in particular, is often referred to as the "gold standard" because of its remarkable accuracy in computing reliable energies for molecules that are well-described by a single-reference wavefunction. google.com

The application of these computationally intensive methods to organometallic compounds like this compound is crucial for benchmarking results from less expensive methods and for providing definitive insights into geometric structures, reaction energetics, and electronic properties where experimental data may be ambiguous or unavailable. For instance, studies on the parent ferrocene molecule have demonstrated the capability of CCSD(T) calculations to yield structural parameters that are in excellent agreement with experimental values. nih.gov

A comprehensive search of the scientific literature for computational investigations on this compound reveals a notable absence of specific studies employing MP4 or CCSD(T) level theory. While DFT calculations are more common for organometallic systems of this size due to computational cost, detailed research findings and data tables derived from MP4 or CCSD(T) calculations specifically for this compound are not available in the reviewed literature.

Such calculations would be invaluable for providing a definitive theoretical description of the molecule's properties. For example, they could precisely determine the rotational barrier of the cyclopentadienyl rings as influenced by the acetic acid substituents, the exact bond lengths and angles within the molecule, and the energetics of its various conformations. The absence of such data highlights an opportunity for future computational research to provide a deeper, more accurate understanding of the electronic structure of this specific ferrocene derivative.

Due to the lack of published research findings for this compound at the MP4 or CCSD(T) level of theory, no data tables can be presented.

Reactivity and Reaction Mechanisms

Electrochemical Redox Behavior

The electrochemical characteristics of ferrocene-1,1'-diacetic acid are fundamentally governed by the ferrocene (B1249389)/ferrocenium (B1229745) (Fc/Fc+) redox couple. This behavior is central to its application in various electrochemical contexts.

Ferrocene and its derivatives are well-known for undergoing a reversible one-electron oxidation process. arxiv.orgresearchgate.netmdpi.com This process involves the oxidation of the iron(II) center to an iron(III) center, forming the ferrocenium cation. wikipedia.org In the case of this compound, the presence of electron-withdrawing carboxylic acid groups on both cyclopentadienyl (B1206354) rings influences the redox potential. wikipedia.org Specifically, these groups shift the oxidation potential to more positive values compared to unsubstituted ferrocene. wikipedia.org

Cyclic voltammetry is a key technique used to study this redox behavior. edaq.comresearchgate.net For ferrocene derivatives, cyclic voltammograms typically show a characteristic "duck-shaped" reversible wave, where the separation between the anodic and cathodic peak potentials is close to the theoretical value of 59 mV for a one-electron process. pineresearch.commdpi.com However, for this compound and similar derivatives, deviations from ideal reversibility can be observed, indicated by peak separations greater than 59 mV. mdpi.com This is often attributed to factors such as solution resistance and the kinetics of electron transfer. mdpi.com The redox process is generally described as quasi-reversible. mdpi.com

The reversible nature of the Fc/Fc+ couple makes ferrocene derivatives, including this compound, useful as internal standards for calibrating redox potentials in non-aqueous electrochemistry. wikipedia.orgpineresearch.com The stability of both the oxidized and reduced forms contributes to their suitability as redox mediators in electrochemical sensors and other applications. mdpi.commdpi.com

| Compound | Redox Process | E1/2 (V vs. Fc/Fc+) | ΔEp (mV) | Nature of Redox Process | Reference |

|---|---|---|---|---|---|

| Ferrocene | Fc/Fc+ | 0 | ~59 | Reversible | wikipedia.orgpineresearch.com |

| This compound | Fc/Fc+ | Positive shift | >59 | Quasi-reversible | wikipedia.orgmdpi.com |

| Ferrocenecarboxylic acid | Fc/Fc+ | Positive shift | Variable | Quasi-reversible | pineresearch.commdpi.com |

The kinetics of electron transfer for ferrocene derivatives are a critical aspect of their electrochemical behavior. The rate of electron transfer can be influenced by several factors, including the solvent, the supporting electrolyte, and the molecular structure of the ferrocene derivative itself. nih.gov For this compound, the presence of the carboxylic acid groups can impact the electron transfer rate.

Studies on self-assembled monolayers of ferrocene-terminated compounds have shown that the standard electron transfer rate constant (k⁰) is strongly dependent on the electrolyte and the chemical composition of the monolayer. nih.gov For instance, research on ferrocene dicarboxylic acid co-adsorbed with single-walled carbon nanotubes demonstrated that the electron transfer rate constants decreased in the order Au-Cys-FMCA > Au-Cys-SWCNT/FDCA > Au-Cys-FDCA > Au-Cys-SWCNT/FMCA. rsc.org This highlights the complex interplay of molecular environment and electron transfer dynamics.

The electron transfer in ferrocene-containing systems is often proposed to occur via a direct tunneling mechanism. nih.gov The rate of this process can be affected by the distance between the ferrocene unit and the electrode surface, with the rate constant often showing a linear relationship with molecular length in certain systems. nih.gov While specific kinetic data for this compound in solution is not extensively detailed in the provided context, the general principles observed for similar ferrocene carboxylic acids suggest that the electron transfer kinetics would be a key parameter in its electrochemical applications. rsc.org

The oxidation of the ferrocene moiety in this compound to the ferrocenium cation can trigger subsequent chemical transformations. The ferrocenium cation is generally more reactive than its neutral ferrocene counterpart. mdpi.com This increased reactivity can be harnessed to induce structural changes or further reactions.

For example, in complex supramolecular assemblies containing ferrocene units, oxidation can lead to significant reorganization. nih.gov Oxidation of the ferrocene Fe(II) to ferrocenium Fe(III) can cause rotational changes in the ferrocene hinges, leading to the disassembly of a larger structure and the release of guest molecules. nih.gov This principle demonstrates how the redox state of the ferrocene unit can act as a switch to control molecular architecture and function.

In the context of this compound, the generation of the dicationic ferrocenium species would increase the acidity of the carboxylic acid protons and could potentially lead to intramolecular or intermolecular reactions, depending on the reaction conditions. The electron-withdrawing nature of the resulting ferrocenium core would also deactivate the cyclopentadienyl rings towards electrophilic attack.

Substitution and Functionalization Reactions

The cyclopentadienyl rings of ferrocene possess aromatic character, making them susceptible to various substitution reactions. magritek.comstackexchange.comlibretexts.org This reactivity allows for the further functionalization of this compound.

Common electrophilic substitution reactions for ferrocene include Friedel-Crafts acylation and alkylation. magritek.comaiinmr.com For instance, the acetylation of ferrocene can yield both mono- and di-substituted products. libretexts.orgumkc.edu While specific examples of electrophilic substitution on this compound are not detailed in the provided results, the general principles of electrophilic aromatic substitution on substituted ferrocenes would apply. The reaction would likely require a catalyst and would proceed at the available positions on the rings, influenced by the steric and electronic effects of the existing diacetic acid groups.

A powerful method for the functionalization of ferrocene derivatives is through lithiation (or more generally, metallation) followed by quenching with an electrophile. wikipedia.orgthieme-connect.com Ferrocene can be monolithiated or dilithiated using organolithium reagents like butyllithium, often in the presence of a chelating agent like TMEDA. wikipedia.orgsoton.ac.uk

For this compound, the acidic protons of the carboxylic acid groups would first be deprotonated by the organolithium reagent. An excess of the lithiating agent would then be required to deprotonate the cyclopentadienyl rings. The resulting lithiated species can then react with a variety of electrophiles to introduce new functional groups. rsc.org This strategy has been used to synthesize a wide range of polysubstituted ferrocenes. rsc.org For example, 1,1'-dilithioferrocene is a versatile intermediate for preparing numerous 1,1'-disubstituted ferrocene derivatives. soton.ac.uk The functionalization of chiral ferrocene derivatives through deprotolithiation-electrophilic trapping sequences has been shown to be a regioselective process. rsc.org This methodology provides a pathway to introduce additional substituents onto the this compound backbone, enabling the synthesis of more complex and tailored molecules.

Intermolecular and Intramolecular Reaction Dynamics

The reactivity of this compound is fundamentally governed by the interplay of the organometallic ferrocene core and the two acetic acid functional groups. Its reaction dynamics can be understood by examining both intermolecular interactions between separate molecules and intramolecular interactions within a single molecule.

Intermolecular Dynamics: Supramolecular Assembly via Hydrogen Bonding

A predominant feature of the intermolecular reactivity of this compound is its capacity to form extensive hydrogen-bonded networks. This is analogous to the well-studied ferrocene-1,1'-dicarboxylic acid, which serves as a versatile building block in supramolecular chemistry. nih.govresearchgate.net The carboxylic acid groups of this compound can act as both hydrogen bond donors (from the hydroxyl group) and acceptors (from the carbonyl oxygen).

These interactions lead to the formation of self-assembled structures, often in the solid state. The primary interaction is the formation of robust O-H···O hydrogen bonds between the carboxylic acid moieties of adjacent molecules. This typically results in the formation of dimeric structures or extended one-dimensional chains.

Further complexity in the supramolecular architecture can arise from weaker C-H···O hydrogen bonds, where the cyclopentadienyl protons or the methylene (B1212753) protons of the acetic acid groups interact with the carbonyl oxygens of neighboring molecules. nih.gov These interactions, while weaker, can be crucial in expanding one-dimensional motifs into two- or three-dimensional networks. nih.govresearchgate.net

The nature and dimensionality of the resulting supramolecular structures are highly dependent on the presence of co-crystallizing agents, such as organic amines. In the presence of bases, proton transfer from the carboxylic acid to the amine can occur, leading to the formation of salt-like adducts with distinct hydrogen bonding patterns, including N-H···O interactions. nih.govresearchgate.net

The table below summarizes the typical intermolecular interactions involving the acetic acid groups.

| Interaction Type | Donor | Acceptor | Typical Resulting Structure |

| Strong Hydrogen Bond | Carboxyl O-H | Carbonyl O | Dimer or 1D Chain |

| Weak Hydrogen Bond | Cyclopentadienyl C-H | Carbonyl O | 2D or 3D Network |

| Weak Hydrogen Bond | Methylene C-H | Carbonyl O | 2D or 3D Network |

| Ionic Interaction/H-Bond | Protonated Amine N-H | Carboxylate O | Salt-like Adduct |

This table illustrates the common intermolecular bonding motifs observed in crystalline structures of ferrocene carboxylic acids.

Intramolecular Dynamics: Conformational Flexibility and Electronic Effects

Intramolecular dynamics in this compound are characterized by the rotational freedom of the cyclopentadienyl (Cp) rings and the conformational flexibility of the acetic acid side chains.

Coordination Chemistry and Metal Complex Formation

Ferrocene-1,1'-diacetic Acid as a Ligand Scaffold

The dicarboxylate form of this compound, known as 1,1'-ferrocenedicarboxylate (fdc), is a key ligand for constructing coordination polymers and discrete metal complexes. researchgate.net Its ability to bridge metal centers leads to the formation of diverse and intricate supramolecular structures. nih.gov

The synthesis of metal complexes with this compound typically involves the reaction of the acid with a metal salt, often in the presence of a base to deprotonate the carboxylic acid groups. The resulting complexes can be mononuclear, where a single metal ion is coordinated to one or both carboxylate groups, or binuclear, where two metal centers are bridged by the ferrocene (B1249389) ligand. tandfonline.comkau.edu.sa

For instance, the reaction of 1,1'-ferrocenedicarboxylic acid with M(II) salts (where M = Co, Ni, Cu) in the presence of chelating amines like N,N,N',N'-tetramethylethylenediamine (tmeda) or 1,1,4,7,7-N,N,N',N'',N''-pentamethyldiethylenetriamine (pmdta) has yielded a series of novel bi- and tetrametallic complexes. rsc.org These include complexes with the general formulas [((tmeda)M-OC(O)-fc-(μ-CO2))2(μ-H2O)] (M = Co, Ni), the zwitter-ionic species [((pmdta)(H2O)Cu+-OC(O)-fc-CO2−)(CH3OH)], and the coordination polymer [(tmeda)Cu((OC(O))2fc)]n. rsc.org

A binuclear macroheterocyclic complex, Zn2(FcL)2, has been synthesized using a ferrocene-thiocarbazide ligand derived from ferrocene. X-ray diffraction analysis showed that two Zn(II) ions and two ligands form a 22-membered macroheterocycle, which further extends into a one-dimensional helical chain through intermolecular hydrogen bonding. tandfonline.com

The following table summarizes selected examples of mononuclear and binuclear complexes of this compound and related derivatives.

| Complex | Metal Ion(s) | Key Structural Features | Reference(s) |

| [((tmeda)Co-OC(O)-fc-(μ-CO2))2(μ-H2O)] | Co(II) | Binuclear, tmeda as co-ligand | rsc.org |

| [((tmeda)Ni-OC(O)-fc-(μ-CO2))2(μ-H2O)] | Ni(II) | Binuclear, tmeda as co-ligand | rsc.org |

| [((pmdta)(H2O)Cu+-OC(O)-fc-CO2−)(CH3OH)] | Cu(II) | Mononuclear, zwitter-ionic | rsc.org |

| Zn2(FcL)2 | Zn(II) | Binuclear macroheterocycle | tandfonline.com |

This compound exhibits diverse chelation modes and can lead to various coordination geometries in its metal complexes. The two carboxylate groups can coordinate to metal ions in a monodentate, bidentate chelating, or bridging fashion. The flexibility of the ferrocene backbone allows the ligand to adopt different conformations, such as synclinal or antiperiplanar, to accommodate the coordination preferences of the metal center. researchgate.net

In many 1,1'-disubstituted ferrocene derivatives, the relationship between the two substituents on the cyclopentadienyl (B1206354) rings tends to be a synclinal conformation. researchgate.net However, the specific coordination mode is influenced by factors such as the nature of the metal ion, the presence of other ligands, and the crystallization conditions.

For example, in the binuclear complexes [((tmeda)M-OC(O)-fc-(μ-CO2))2(μ-H2O)] (M = Co, Ni), the ferrocenedicarboxylate ligand bridges two metal centers. rsc.org In contrast, the reaction of 1,1'-di(pyrazinyl)ferrocene with copper and silver salts resulted in coordination polymers and bridged diferrocenes where the ligand adopts a synperiplanar eclipsed conformation and acts as a bidentate ligand. nih.gov

The coordination geometry around the metal centers in these complexes can vary significantly. Octahedral, square planar, and trigonal bipyramidal geometries have all been observed. kau.edu.samdpi.com For example, in a study of copper complexes with a Schiff base ligand derived from 2-hydroxy-1-naphthaldehyde, a mononuclear Cu(II) complex exhibited a square planar structure, while a binuclear Cu(II) complex was found to have a penta-coordinate geometry. kau.edu.sa The structure of a copper complex with bis[1,1′-N,N′-(2-picolyl)aminomethyl]ferrocene revealed a 2:2 ratio of metal to ligand, with the two copper centers displaying distorted octahedral geometries. researchgate.net

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The unique structural and electronic properties of ferrocene have made it an attractive component for the construction of advanced porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). researchgate.netnih.gov

Ferrocene-1,1'-dicarboxylic acid has emerged as a valuable building block for the synthesis of MOFs. nih.govthno.org These materials are constructed by linking metal ions or clusters with organic ligands to form extended, often porous, networks. The inclusion of the ferrocene moiety can impart redox activity and other interesting properties to the resulting MOF. nih.govchemistryworld.com

A notable example is the synthesis of a cobalt-based inclined polycatenated MOF, {[Co4(FcDCA)4(bpy)4(H2O)6]·11H2O}n, where FcDCA is 1,1'-ferrocene dicarboxylic acid and bpy is 4,4'-bipyridyl. rsc.org This MOF exhibits a 2D + 2D → 3D inclined polycatenation. Another example is Al-MIL-53-FcDC, a porous aluminum-based MOF with a MIL-53 architecture, synthesized using 1,1'-ferrocenedicarboxylic acid. rsc.org This material shows porosity towards nitrogen and water and exhibits reversible redox activity. rsc.org

Ferrocene-based MOF nanosheets have also been synthesized. For instance, two-dimensional MOFs have been assembled on nickel foam using nickel chloride hexahydrate and 1,1'-ferrocenedicarboxylic acid, creating a robust oxygen evolution catalyst. nih.gov Furthermore, ferrocene-modified stable MOFs, based on NH2-MIL-125(Ti), have been prepared to enhance CO2 photoreduction. rsc.org The grafting of ferrocene onto MOFs like UiO-66-NH2 has also been shown to create materials with peroxidase-mimicking catalytic activity. researchgate.net Palladium nanoparticles have been loaded onto ferrocene-based MOF nanosheets, resulting in a highly active hydrogenation catalyst. rsc.org

The table below highlights some of the ferrocene-based MOFs and their key properties.

| MOF Name | Metal Center(s) | Key Properties | Reference(s) |

| {[Co4(FcDCA)4(bpy)4(H2O)6]·11H2O}n | Cobalt | Inclined polycatenation, supercapacitor and dye adsorption applications | rsc.org |

| Al-MIL-53-FcDC | Aluminum | Porous, redox-active | rsc.org |

| NiFc-MOF/NF | Nickel | 2D nanosheets, oxygen evolution catalyst | nih.gov |

| Ferrocene-grafted NH2-MIL-125(Ti) | Titanium | Enhanced CO2 photoreduction | rsc.org |

| UiO-66-Fc | Zirconium | Peroxidase-mimicking catalyst | researchgate.net |

| Pd@MOF | Palladium | Hydrogenation catalyst | rsc.org |

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from light elements linked by strong covalent bonds. thno.org The incorporation of ferrocene units into COF structures can lead to materials with unique electronic and catalytic properties. nih.gov

The design of ferrocene-containing COFs often involves the use of ferrocene derivatives with reactive functional groups that can undergo condensation reactions to form the framework. For example, a COF-based therapeutic system, RSL3@COF-Fc, has been developed for tumor therapy. nih.gov In another instance, a novel composite of a COF and a molecularly imprinted polymer was created using 1,1'-bis(allylcarbamoyl)ferrocene as a cross-linker for the electrochemical detection of 5-hydroxytryptamine. researchgate.net

A new type of ferrocene-based COF material, FE-1 COF, was prepared through a reversible imine condensation reaction between diaminoferrocene and diaminodiformaldehyde. mdpi.com This material, containing imine bonds and metal Fe ions, has shown potential for the selective enrichment of glycopeptides and phosphopeptides. mdpi.com

Supramolecular Host-Guest Interactions with Metal Complexes

The molecular shape, size, and hydrophobicity of ferrocene make it an ideal guest for various macrocyclic host molecules, leading to stable host-guest complexes. researchgate.net This principle of molecular recognition is a cornerstone of supramolecular chemistry. ethernet.edu.et The formation of these complexes can be driven by noncovalent interactions such as hydrophobic effects, ion-dipole interactions, and hydrogen bonding. acs.org

This compound and its derivatives can participate in these host-guest interactions, either as the guest molecule or as part of a larger host assembly. mdpi.com The reversible nature of these interactions can be controlled by external stimuli like redox changes, light, or pH. researchgate.net

A well-studied example is the complexation of ferrocene with cucurbit[n]urils (CB[n]), particularly cucurbit nih.govuril (CB nih.gov). acs.org The CB nih.gov@ferrocene host-guest complex exhibits exceptionally high binding affinity and stability. acs.org This robust interaction has been explored for applications such as the development of ratiometric electrochemical biosensors. acs.org

Furthermore, ferrocene-containing macrocycles can act as hosts for other molecules. For example, a cyclic ferrocene-peptide conjugate has been designed to mimic certain biological conformations. whiterose.ac.uk The incorporation of ferrocene into macrocycles can significantly influence the redox and optical properties of the entire assembly. whiterose.ac.uk

Stability and Protonation Constants of Metal Complexes

A thorough review of available scientific literature reveals a notable scarcity of specific studies detailing the stability and protonation constants for metal complexes of this compound. While extensive research exists on the coordination chemistry of other ferrocene derivatives, such as 1,1'-ferrocenedicarboxylic acid and various amino-functionalized ferrocenes, directly comparable quantitative data for the diacetic acid analogue is not readily found in published sources. researchgate.netmdpi.comrsc.org

The determination of stability constants (log K) and protonation constants (pKa) is fundamental to understanding the strength and nature of the interaction between a ligand and a metal ion in solution. researchgate.nethakon-art.com These values are typically determined experimentally using techniques like potentiometric or spectrophotometric titration. researchgate.netacs.org The stability of a metal complex is influenced by several factors, including the nature of the metal ion, the donor atoms of the ligand, and the chelate ring size. ethz.chscispace.com

For related compounds, such as derivatives of 1,1'-ferrocenedicarboxylic acid, the conformation of the ferrocene backbone is known to be influenced by the complexation of metal ions. mdpi.com Similarly, studies on other dicarboxylic acid ligands demonstrate that stability constants often follow the Irving-Williams order for divalent first-row transition metals. nih.gov However, without specific experimental data for this compound, it is not possible to provide a quantitative analysis or compile data tables for its metal complexes.

Further experimental research, involving methods such as pH-potentiometric titrations of this compound with various metal ions under controlled conditions of temperature and ionic strength, would be required to determine these crucial thermodynamic parameters. ethz.chasianpubs.org Such studies would elucidate the binding affinity of this compound for different metal cations and allow for a comprehensive understanding of its coordination behavior in solution.

Electrochemical Sensing and Biosensing Applications

Ferrocene-1,1'-diacetic Acid in Redox Sensing Platforms

Redox sensing platforms utilizing this compound leverage the change in the electrochemical signal of the ferrocene (B1249389) moiety upon interaction with a target analyte. This change can manifest as a shift in the redox potential or an alteration in the peak current, providing a quantifiable measure of the analyte's concentration.

While the broader class of ferrocene derivatives has been extensively studied for the detection of various inorganic ions, specific research detailing the use of this compound for the detection of heavy metal cations such as Pb²⁺, Cu²⁺, Ni²⁺, Zn²⁺, and Cd²⁺ is limited in publicly available scientific literature. However, the principle of using ferrocene-based compounds for this purpose is well-established. For instance, a study on bis[1,1′-N,N′-(2-picolyl)aminomethyl]ferrocene demonstrated its capability to electrochemically sense Pb²⁺, Cu²⁺, Ni²⁺, Zn²⁺, and Cd²⁺, with the complexation of these ions causing a significant anodic shift in the ferrocene–ferrocenium (B1229745) half-wave potential. The maximum shift was observed for Pb²⁺ (268 mV), followed by Cu²⁺ (218 mV), Ni²⁺ (152 mV), Zn²⁺ (111 mV), and Cd²⁺ (110 mV). This highlights the potential for designing sensors based on the interaction between the metal ion and the functional groups of the ferrocene derivative.

In the realm of anion recognition, ferrocene-based receptors have been designed to selectively bind and sense various anions through electrochemical means. These receptors often utilize hydrogen bonding or electrostatic interactions to bind anions, which in turn perturbs the electrochemical signal of the ferrocene core. For example, ferrocene-functionalized calixarene (B151959) receptors have shown electrochemical responses to anions like Cl⁻, benzoate, and H₂PO₄⁻. While direct studies on this compound for anion sensing are not extensively documented, its carboxylic acid groups could potentially serve as hydrogen bond donors for anion recognition.

Table 1: Examples of Ferrocene Derivatives in Inorganic Ion Detection

| Ferrocene Derivative | Target Ion(s) | Detection Principle | Potential Shift (mV) | Reference |

| bis[1,1′-N,N′-(2-picolyl)aminomethyl]ferrocene | Pb²⁺, Cu²⁺, Ni²⁺, Zn²⁺, Cd²⁺ | Anodic shift of Fc/Fc⁺ potential upon complexation | Pb²⁺: 268, Cu²⁺: 218, Ni²⁺: 152, Zn²⁺: 111, Cd²⁺: 110 | |

| Ferrocene-functionalised Calixarene | Cl⁻, Benzoate, H₂PO₄⁻ | Negative potential shift upon anion binding | Cl⁻: 70, Benzoate: 115, H₂PO₄⁻: 260 | |

| 1,1'-N,N'-ferrocenoylbisamino acid methyl esters | Cl⁻, H₂PO₄⁻, Acetate (B1210297) | Redox response upon anion binding | Not specified |

The functional groups of this compound make it a candidate for the recognition of organic molecules and biomolecules. The carboxylic acid moieties can participate in hydrogen bonding and electrostatic interactions, which are key to molecular recognition. While specific studies on this compound for a wide range of organic molecules are not prevalent, the broader family of ferrocene derivatives has been successfully employed. For instance, ferrocene-based receptors have been developed for the electrochemical recognition of neurologically important anions like lactate (B86563) and pyruvate. The stability of the ferrocene group in aqueous and aerobic environments makes it suitable for biological applications and conjugation with biomolecules.

Biosensor Development Methodologies

The integration of this compound into biosensors involves its coupling with biological recognition elements such as enzymes and nucleic acids. The diacetic acid groups provide a convenient handle for covalent attachment to these biomolecules.

Ferrocene and its derivatives are widely used as mediators in enzyme-based biosensors, particularly for glucose monitoring. These mediators facilitate electron transfer between the enzyme's active site and the electrode surface. For example, ferrocene monocarboxylic acid has been used in conjunction with glucose oxidase for the detection of glucose. In such systems, the ferrocene derivative shuttles electrons from the reduced enzyme to the electrode, generating a current that is proportional to the glucose concentration. Although direct applications of this compound in this context are not widely reported, its structure is amenable to being incorporated as a mediator in enzyme-based sensors. The carboxylic acid groups could be used to covalently link the ferrocene unit to the enzyme or a polymer matrix, creating a reagentless biosensor.

**Table 2: Ferrocene Derivatives

Modified Electrode Architectures

The versatility of this compound extends to its use in constructing sophisticated modified electrode architectures for electrochemical sensing and biosensing. By immobilizing this redox-active molecule onto an electrode surface, it is possible to create sensors with enhanced sensitivity, selectivity, and stability. The two carboxylic acid functional groups on this compound are particularly advantageous, as they provide a robust means for covalent attachment to various electrode materials, leading to the development of well-defined and stable sensing interfaces. These modified electrodes leverage the inherent reversible electrochemical behavior of the ferrocene/ferrocenium (Fc/Fc+) couple to transduce a binding event or a catalytic reaction into a measurable electrical signal. nih.gov Two primary strategies for incorporating this compound into electrode architectures are through the formation of self-assembled monolayers (SAMs) and the fabrication of polymer-modified electrodes.

Self-Assembled Monolayers (SAMs) on Electrode Surfaces

Self-assembled monolayers (SAMs) represent a powerful and widely used method for the molecular-level engineering of electrode surfaces. nih.gov This technique allows for the creation of highly ordered and densely packed layers of molecules, providing a well-defined and reproducible interface for electrochemical studies. nih.gov Ferrocene derivatives are frequently incorporated into SAMs to act as redox probes, enabling the investigation of electron transfer kinetics and the development of sensitive biosensors. nih.govnih.gov

This compound is well-suited for this application. Its two carboxylic acid groups can form strong covalent bonds with electrode surfaces that have been pre-functionalized with appropriate chemical groups, such as amines. For instance, a common approach involves modifying a gold or carbon electrode with a layer of molecules containing terminal amine groups (e.g., aminothiols on gold or electrografted amines on carbon). nsf.govnih.gov Subsequently, the electrode is treated with a solution of this compound in the presence of a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). This process facilitates the formation of stable amide bonds between the carboxylic acid groups of the ferrocene derivative and the amine groups on the surface. nsf.govnih.gov

The resulting SAM places the ferrocene units at a controlled distance from the electrode surface, allowing for efficient electron transfer. nih.gov The structure and packing density of the monolayer can be controlled by co-adsorbing diluent molecules, which helps to minimize interactions between adjacent ferrocene moieties and ensures ideal electrochemical behavior. nsf.gov These ferrocene-modified SAMs serve as a versatile platform for biosensing. mdpi.combham.ac.uk For example, the remaining carboxylic acid group (if only one is used for attachment) or other parts of the molecule can be used to immobilize biorecognition elements like enzymes, antibodies, or DNA. nih.govmdpi.com The binding of a target analyte to the biorecognition element can then be detected by monitoring the changes in the electrochemical signal of the ferrocene probe. bham.ac.uk

Table 1: Electrochemical Characteristics of Ferrocene-Terminated SAMs on Modified Electrodes Data presented is based on findings from analogous ferrocene-carboxylate systems to illustrate typical performance.

| Electrode/SAM System | Formal Potential (E°') (V vs. ref) | Surface Coverage (Γ) (mol/cm²) | Electron Transfer Rate Constant (kₛ) (s⁻¹) | Application/Finding | Source |

|---|---|---|---|---|---|

| Ferrocenecarboxylate on Aminoundecylthiol/Au | Shifts positive with increasing coverage | ~3 x 10⁻¹⁰ | Not specified | Demonstrates well-ordered packing compared to single-chain ferrocene thiols. | nih.gov |

| Ferrocenecarboxylic acid on Amine-Terminated/Glassy Carbon | ~0.25 (vs. Ag/AgCl) | Varies with diluent | Dependent on SAM defects and linker length | Shows that electron transfer is highly dependent on the integrity and composition of the SAM on carbon surfaces. | nsf.gov |

| Ferrocene-modified SAM on Indium Tin Oxide (ITO) | Not specified | 4.1 (±1.0) × 10⁻⁷ | Not specified | Used for an electrochemical immunosensor for human IgE, demonstrating signal amplification. | mdpi.com |

Polymer-Modified Electrodes (e.g., Ferrocene-Based Porous Organic Polymers)

Another effective strategy for creating robust sensing platforms is to modify electrodes with polymers containing ferrocene units. mdpi.comresearchgate.net this compound is an excellent candidate as a monomer for the synthesis of such polymers, specifically polyesters or polyamides, through condensation reactions with appropriate diol or diamine co-monomers. The resulting polymer chains, featuring multiple redox-active ferrocene centers, can be coated onto an electrode surface, significantly amplifying the electrochemical signal compared to a monolayer. These ferrocene-based polymers can act as efficient mediators, shuttling electrons between an enzyme's active site and the electrode, a critical function in many biosensors, such as those for glucose detection. mdpi.comresearchgate.netacs.org

A particularly promising class of materials is Ferrocene-based Porous Organic Polymers (FPOPs). mdpi.comresearchgate.net These are highly cross-linked, three-dimensional networks that combine the redox activity of ferrocene with the benefits of a porous structure, such as high surface area and accessible active sites. nih.gov While FPOPs are often synthesized from other ferrocene precursors like 1,1'-divinylferrocene or ferrocene aldehyde, the dicarboxylic acid functionality of this compound makes it a viable building block for creating new FPOP structures through polycondensation reactions. nih.govresearchgate.net

The high surface area of FPOPs allows for a high loading of ferrocene units on the electrode, leading to enhanced current responses. mdpi.com The porous framework facilitates the diffusion of analytes to the active sites, resulting in fast and sensitive detection. nih.gov Furthermore, these polymers exhibit excellent chemical and thermal stability, which is crucial for the development of durable and reusable sensors. mdpi.comresearchgate.net FPOPs have been investigated for various applications, including electrocatalysis and the sensing of different analytes. mdpi.comresearchgate.net The modification of an electrode with a ferrocene-based polymer creates a stable and highly responsive interface, ideal for advanced electrochemical sensing applications. mdpi.com

Table 2: Properties of Ferrocene-Based Porous Organic Polymers (FPOPs)

| FPOP Name/Precursors | Synthesis Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Key Finding | Source |

|---|---|---|---|---|---|

| FPOP from Phenol-Formaldehyde (Bakelite) | Friedel-Crafts Alkylation | 52 | Not specified | Material shows reversible electrochemistry and is thermally stable up to 350 °C. | mdpi.comresearchgate.net |

| FPOP from Phenol and Formaldehyde | Bottom-up Polymerization | 5 | Not specified | Lower surface area compared to the Bakelite-derived polymer. | mdpi.comresearchgate.net |

| FPOP-1 (from 1,1'-divinylferrocene and tetrakis(4-bromophenyl)silane) | Heck Reaction | 499 | 0.49 | Exhibits high thermal stability and moderate porosity, suitable for CO₂ uptake. | nih.gov |

| N-rich POPs (from ferrocene aldehyde and melamine) | Schiff Base Reaction | High | Unique porous structure | Resulting carbonized material acts as an excellent catalyst for the oxygen reduction reaction. | researchgate.net |

Supramolecular Chemistry and Self Assembly Processes

Ferrocene-1,1'-diacetic Acid as a Supramolecular Building Block

This compound and its dicarboxylic acid analogue are highly effective building blocks in supramolecular chemistry due to their distinct molecular geometry and the presence of hydrogen-bonding functional groups. nih.govresearchgate.netrsc.org The ferrocene (B1249389) unit provides a rigid and well-defined scaffold, while the flexible carboxylic acid groups can engage in a variety of intermolecular interactions. rsc.org The distance between the two cyclopentadienyl (B1206354) rings, approximately 3.3 Å, is conducive to forming intramolecular hydrogen bonds and other non-covalent interactions between substituents. rsc.orgacs.org This combination of rigidity and rotational flexibility, along with its redox-active nature, makes ferrocene an "exotic building block" for creating complex supramolecular assemblies. rsc.org

The self-assembly processes involving ferrocene-1,1'-dicarboxylic acid, a closely related compound, often result in the formation of salt-like adducts with organic amines. nih.govresearchgate.net The extent of proton transfer from the carboxylic acid groups to the amine nitrogen atoms varies, leading to diverse supramolecular structures. nih.govresearchgate.net

Formation of One-, Two-, and Three-Dimensional Supramolecular Structures

The versatility of ferrocene-1,1'-dicarboxylic acid as a supramolecular building block is demonstrated by its ability to form structures of varying dimensionalities. nih.govresearchgate.net The nature of the resulting supramolecular architecture is highly dependent on the co-crystallizing agent, typically an organic diamine.

One-Dimensional Structures: In adducts with certain amines like methylamine, the primary hydrogen bonds lead to the formation of one-dimensional chains. nih.govresearchgate.net Similarly, with 1,4-diazabicyclo[2.2.2]octane and 4,4'-bipyridyl, hard hydrogen bonds create one-dimensional arrangements, which can be further extended into two dimensions through weaker C-H...O interactions. nih.govresearchgate.net A series of metal-organic networks of Cu(II), Co(II), Cd(II), and Zn(II) with bridging 1,1'-ferrocenedicarboxylate anions have been shown to form one-dimensional chains. rsc.org

Two-Dimensional Structures: Two-dimensional networks are generated when ferrocene-1,1'-dicarboxylic acid forms adducts with molecules like octylamine (B49996) and piperidine. nih.govresearchgate.net In these structures, the hard hydrogen bonds are responsible for creating the 2D arrangement. nih.govresearchgate.net

Three-Dimensional Structures: The formation of three-dimensional frameworks occurs with more complex amines such as tris-(2-aminoethyl)amine and 2-(4'-hydroxyphenyl)ethylamine (tyramine). nih.govresearchgate.net In these cases, the extensive network of hard hydrogen bonds dictates the three-dimensional packing. nih.govresearchgate.net

Interactive Data Table: Supramolecular Structures of Ferrocene-1,1'-dicarboxylic Acid Adducts

| Co-crystallizing Amine | Adduct Ratio (Acid:Amine) | Resulting Dimensionality | Key Interactions | Reference |

| Methylamine | 1:1 | One-dimensional | Salt-like, hard hydrogen bonds | nih.gov, researchgate.net |

| 1,4-diazabicyclo[2.2.2]octane | 1:1 | One-dimensional (expands to 2D) | Hard hydrogen bonds, C-H...O interactions | nih.gov, researchgate.net |

| 4,4'-bipyridyl | 1:1 | One-dimensional (expands to 2D) | Hard hydrogen bonds, C-H...O interactions | nih.gov, researchgate.net |

| Morpholine (hydrated) | 2:1 | One-dimensional (expands to 2D) | Hard hydrogen bonds, C-H...O interactions | nih.gov, researchgate.net |

| Octylamine | 2:1 | Two-dimensional | Hard hydrogen bonds | nih.gov, researchgate.net |

| Piperidine | 1:1 | Two-dimensional | Hard hydrogen bonds | nih.gov, researchgate.net |

| Di(cyclohexyl)amine (THF-solvated) | 1:1 | Two-dimensional | Hard hydrogen bonds | nih.gov, researchgate.net |

| Tris-(2-aminoethyl)amine | 2:3 | Three-dimensional | Hard hydrogen bonds | nih.gov, researchgate.net |

| 2-(4'-hydroxyphenyl)ethylamine (Tyramine) | 2:1 | Three-dimensional | Hard hydrogen bonds | nih.gov, researchgate.net |

Supramolecular Self-Assembly of Ferrocene-Peptide Conjugates

The conjugation of ferrocene derivatives with peptides leads to the formation of bioorganometallic materials with remarkable self-assembly properties. acs.orgresearchgate.netresearchgate.net These conjugates can form highly ordered structures, such as helices and sheets, driven by intramolecular and intermolecular hydrogen bonds. acs.org The ferrocene unit acts as a scaffold, directing the secondary structure of the attached peptide chains. acs.org

The chirality of the amino acids in the peptide sequence can influence the conformation of the ferrocene moiety, leading to chirality-organized structures. acs.org For instance, cyclic ferrocene-dipeptide conjugates have been designed to stabilize specific rotamers with different chiralities. nih.gov The self-assembly of these conjugates can result in various nanostructures, including nanofibers and nanospheres, with potential applications as enzyme mimics. researchgate.net The specific morphology and catalytic activity of these self-assembled structures can be controlled by the choice of amino acids in the peptide sequence. researchgate.net

Design of Ferrocene-Based Molecular Switches and Machines

The reversible redox properties and conformational flexibility of the ferrocene core make it an ideal component for the design of molecular switches and machines. nih.govrsc.orgmdpi.com These molecular systems can undergo controlled changes in their structure and properties in response to external stimuli. nih.gov

Ferrocene-1,1'-dicarboxylic acid is a prime example of a protonation-driven molecular switch. nih.govmdpi.com In its fully deprotonated state, the electrostatic repulsion between the two negatively charged carboxylate groups forces the cyclopentadienyl rings into a transoid conformation. nih.govmdpi.com Upon protonation of one of the carboxylate groups, an intramolecular hydrogen bond can form between the protonated and deprotonated groups. nih.govmdpi.com This hydrogen bond stabilizes a cisoid-like conformation. nih.govmdpi.com The switching between these two states can be controlled by altering the pH of the solution. nih.gov

Interactive Data Table: Conformational Switching of Ferrocene-1,1'-dicarboxylic Acid

| State | Conformation | Driving Force | Key Interaction | Reference |

| Deprotonated | transoid | Electrostatic repulsion | Repulsion between two carboxylate groups | nih.gov, mdpi.com |

| Monoprotonated | cisoid-like | Hydrogen bonding | Intramolecular hydrogen bond between -COOH and -COO- | nih.gov, mdpi.com |

The redox activity of the ferrocene unit can be harnessed to create molecular machines where motion is controlled by electron transfer. nih.govacs.org In one design, two 4,4'-bipyridinium units are attached to the ferrocene core. acs.org In the initial, oxidized state, the positive charges on the bipyridinium groups cause electrostatic repulsion, leading to an anti-conformation. nih.gov Upon two-electron reduction, bipyridinium radicals are formed. nih.gov These radicals can then form an intramolecular π-dimer, which stabilizes a syn stacked rotamer. nih.gov This redox-induced conformational change represents a controllable rotational motion, a key feature of a molecular machine. acs.org

Catalytic Applications in Organic Synthesis

Ferrocene-1,1'-diacetic Acid Derivatives as Catalysts and Ligands for Catalysis

Ferrocene (B1249389) derivatives are esteemed in catalysis due to their exceptional stability, unique stereochemical properties, and the reversible redox couple of the central iron atom. rsc.orgmdpi.comnih.gov The 1,1'-disubstitution pattern of this compound is particularly advantageous for creating bidentate ligands, which can chelate to metal centers and form stable, active catalysts. The ease of derivatization of its carboxylic acid groups into amides, esters, or other functionalities allows for the fine-tuning of steric and electronic properties to suit specific catalytic transformations. mdpi.comd-nb.info

The ferrocene scaffold is considered a privileged structure in asymmetric catalysis due to its planar chirality when appropriately substituted. snnu.edu.cnnih.govrsc.orgchemrxiv.org While research has broadly utilized various chiral ferrocene ligands, the utility of this compound lies in its potential as a C₂-symmetric starting material for chiral ligand synthesis. The two carboxylic acid groups can be readily converted into amides by reacting with enantiopure amines or amino alcohols, yielding a library of chiral ligands. researchgate.net

This strategy is exemplified by the synthesis of highly effective ligands from the closely related Ferrocene-1,1'-dicarboxylic acid. For instance, chiral bis(oxazoline) and diamine ligands derived from this dicarboxylic acid have demonstrated high efficacy in various asymmetric reactions. researchgate.netmdpi.com Similarly, the condensation of this compound with chiral auxiliaries can produce ligands suitable for a range of enantioselective transformations, including additions, reductions, and cycloadditions. rsc.orgnih.gov The resulting planar chirality of the ferrocene backbone, combined with the central chirality of the appended groups, often leads to high levels of stereocontrol. nih.gov

Table 1: Examples of Chiral Ligand Motifs Derivable from Ferrocene-1,1'-dicarboxylic/diacetic acid

| Ligand Type | Synthetic Precursor | Potential Asymmetric Application |

|---|---|---|

| Chiral Diamide Ligands | Ferrocene-1,1'-dicarboxylic acid / this compound + Chiral Amine | Palladium-catalyzed allylic substitution rsc.org |

| Chiral Bis(oxazoline) Ligands | Ferrocene-1,1'-dicarboxylic acid / this compound + Chiral Amino Alcohol | Copper-catalyzed Lewis acid catalysis |

Ferrocene-based ligands, particularly diphosphines like 1,1'-bis(diphenylphosphino)ferrocene (dppf), are cornerstones in palladium-catalyzed cross-coupling reactions. torontomu.camdpi.com These ligands form stable and highly active palladium complexes that are effective for a wide range of C-C and C-heteroatom bond formations, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. sigmaaldrich.comsigmaaldrich.com

This compound itself has been reported to mediate Suzuki-Miyaura coupling reactions between aryl halides and boronic acids. vulcanchem.com Its derivatives can also be transformed into valuable phosphine (B1218219) ligands. For example, reduction of the diacetic acid to the corresponding diol, followed by conversion to a diphosphine, would yield ligands analogous to dppf. The steric and electronic properties of such ligands can be tuned by modifying the substituents on the phosphorus atoms. mdpi.comamericanchemicalsuppliers.com Palladium complexes of these ligands are anticipated to be highly active catalysts, benefiting from the robust and electron-rich nature of the ferrocene backbone which promotes the reductive elimination step in the catalytic cycle. sigmaaldrich.com

Derivatives of this compound are valuable in both catalytic oxidation and hydrogenation reactions. For asymmetric transfer hydrogenation (ATH) of ketones and imines, chiral ferrocene-based ligands are widely employed with transition metals like ruthenium and iridium. nih.govscirp.org By converting this compound into chiral diamides or aminophosphines, potent catalysts for ATH can be synthesized, achieving high yields and enantioselectivities. scirp.org

In the realm of oxidation catalysis, ferrocene's redox activity is paramount. mdpi.com A notable example is the use of the 1,1'-dicarboxylic acid derivative of ferrocene as an electrocatalyst for the oxidation of hydrazine. scispace.com This suggests that this compound, possessing similar electronic and structural features, could also function as an effective catalyst or precatalyst in oxidation reactions. The ferrocene/ferrocenium (B1229745) couple can act as an electron shuttle, facilitating the oxidation of various substrates. d-nb.infomdpi.com

Ferrocene compounds have found applications in polymerization reactions, acting as initiators, co-catalysts, or as part of redox-switchable catalytic systems. mdpi.com In particular, ferrocene-based ligands are used in the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polymers. ubc.cansf.govnih.gov The activity of the catalyst is controlled by the redox state of the ferrocene unit within the ligand. nsf.gov

Ligands derived from this compound, such as esters or amides capable of chelating to metals like yttrium or indium, could be employed in these ROP systems. nsf.gov Furthermore, ferrocene and its derivatives can initiate or assist in radical polymerizations. mdpi.com The oxidized form, ferrocenium, has also been explored as a catalyst precursor for the synthesis of single-walled carbon nanotubes, where the charge of the iron center influences the properties of the resulting nanotubes. rsc.org

Ferrocenium Cations as Lewis Acid Catalysts

The oxidation of ferrocene yields the ferrocenium cation, which acts as a Lewis acid catalyst in various organic transformations. mdpi.com The Lewis acidity of the ferrocenium ion can be significantly enhanced by introducing electron-withdrawing substituents onto the cyclopentadienyl (B1206354) rings. mdpi.com

The two carboxylic acid groups in this compound are strongly electron-withdrawing. Consequently, the oxidized form, the Ferrocenium-1,1'-diacetic acid cation, is expected to be a substantially stronger Lewis acid than the unsubstituted ferrocenium cation. This enhanced acidity makes it a promising catalyst for reactions such as propargylic substitutions, etherifications, and carbonyl reductions. mdpi.com Research has shown that ferrocenium-derived boron-centered species can exhibit Lewis acidity surpassing that of traditional strong Lewis acids, enabling challenging reactions like C-F bond activation. researchgate.netrsc.org The Ferrocenium-1,1'-diacetic acid cation is a prime candidate for such applications, although its stability in solution must be considered, as highly reactive ferrocenium cations can be prone to decomposition. mdpi.com

Table 2: Influence of Substituents on Ferrocene Redox Potential and Lewis Acidity

| Ferrocene Derivative | Substituent Effect | Oxidation Potential (vs. Fc/Fc⁺) | Expected Relative Lewis Acidity of Cation |

|---|---|---|---|

| Decamethylferrocene | Electron-donating | Lower mdpi.com | Lower |

| Ferrocene | Reference | 0 V | Standard |

| Acetylferrocene (B1663952) | Electron-withdrawing | Higher mdpi.com | Higher |

| This compound | Strongly Electron-withdrawing | Higher | Significantly Higher |

Redox-Switchable Catalysis

Redox-switchable catalysis is a sophisticated strategy that allows for the modulation of a catalyst's activity through an external redox stimulus. wordpress.com Ferrocene is an ideal component for such systems due to its robust and reversible Fe(II)/Fe(III) redox couple. nih.govwordpress.com By incorporating a ferrocene unit into the backbone of a ligand, the electronic properties at a coordinated metal center can be altered by oxidizing or reducing the iron atom, thus switching the catalyst "on" or "off" or even changing its selectivity. nsf.govwordpress.com

This compound is an excellent platform for designing redox-switchable catalysts. The carboxylic acid groups provide the means to construct elaborate ligands that can bind to a catalytically active metal (e.g., Pd, Rh, Y). d-nb.info The ferrocene core then functions as the redox switch. For example, a palladium complex bearing a ligand derived from this compound could be used in a cross-coupling reaction. rsc.org In one oxidation state of the ferrocene, the catalyst might be highly active, while in the other, it could be dormant. This allows for temporal control over the reaction, enabling complex sequential transformations in a single pot. nih.govwordpress.com This principle has been successfully applied to cross-coupling, polymerization, and isomerization reactions. ubc.carsc.org

Applications in C-H Activation and Cyclization Reactions

The unique structural and electronic properties of ferrocene derivatives have positioned them as versatile platforms in catalysis. The functional groups attached to the cyclopentadienyl (Cp) rings can play a crucial role in directing and facilitating complex organic transformations. Specifically, in the realms of C-H activation and cyclization reactions, ferrocene-based compounds, including those conceptually related to this compound, have demonstrated significant potential for creating intricate molecular architectures.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful, atom-economical tool for synthesizing ferrocene derivatives. researchgate.net The development of these methods allows for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds. nih.gov A significant challenge in this field is achieving high regioselectivity, which is often accomplished by using directing groups. chemrxiv.org

Recent research has explored the use of a native carboxylate group on a ferrocene ring to direct C-H activation, an approach directly relevant to this compound. chemrxiv.org A study demonstrated a palladium/norbornene-mediated C(3)-arylation of commercially available ferrocene carboxylic acids. chemrxiv.org This method avoids the need for an external directing group by utilizing the inherent coordinating ability of the carboxylate. chemrxiv.org The reaction proceeds via a Catellani-type mechanism where the weak chelation from the carboxylate group facilitates an initial palladacycle formation through proximal C-H activation. chemrxiv.org Subsequently, a norbornene mediator relays the palladium catalyst to the distal C(3)-position, leading to a C-C bond formation with aryl iodides. chemrxiv.org Both a specific norbornene derivative and a monoprotected 3-amino-2-hydroxypyridine (B57635) ligand were found to be critical for the success of this transformation. chemrxiv.org

Another innovative strategy involves a dehydrogenative Heck reaction controlled by the redox state of the ferrocene core. rsc.org This palladium-catalyzed dual C-H bond activation, using a commercially available chiral amino acid as a ligand, leads to the synthesis of planar-chiral ferrocene derivatives with high yields and excellent enantioselectivity. rsc.org While this example does not use this compound directly, it highlights the dynamic role the ferrocene scaffold itself can play in facilitating C-H activation processes. rsc.org

The following table summarizes key findings in directed C-H activation on the ferrocene framework.

| Reaction Type | Catalyst System | Directing Group/Strategy | Key Finding | Reference |

| Distal C(3)-Arylation | Palladium/Norbornene | Native Carboxylate | Achieved highly regioselective distal C-H activation without an external directing group. | chemrxiv.org |

| Asymmetric Dehydrogenative Heck | Palladium/Chiral Amino Acid | Redox of Ferrocene Core | Enabled dual C-H bond activation to produce planar-chiral derivatives with up to 99% ee. | rsc.org |

| Enantioselective C-H Arylation | Rh(I)/Chiral Phosphoramidite | Formaldehyde Group | Provided a versatile entry to 1,2-disubstituted chiral planar ferrocenes. | nih.gov |

In addition to C-H activation, the 1,1'-disubstituted nature of this compound provides a valuable template for intramolecular cyclization reactions to form bridged structures known as ferrocenophanes. While direct cyclization of the diacetic acid is not widely reported, analogous structures demonstrate this principle effectively. For instance, the acid-catalyzed treatment of 1,1′-bis-(α-hydroxyisopropyl)ferrocene results in an intramolecular cyclization to yield novel scilit.comferrocenophane structures. rsc.org This type of reaction underscores the potential of 1,1'-disubstituted ferrocenes to serve as precursors for complex, three-dimensional metallocene derivatives. rsc.org

The table below details an example of intramolecular cyclization using a 1,1'-disubstituted ferrocene.

| Starting Material | Reagent | Product Type | Significance | Reference |

| 1,1′-bis-(α-hydroxyisopropyl)ferrocene | Acid | scilit.comFerrocenophanes | Demonstrates the utility of 1,1'-disubstituted ferrocenes in synthesizing bridged, cyclic structures. | rsc.org |

Materials Science Applications

Integration into Polymers and Dendrimers

The incorporation of ferrocene-1,1'-diacetic acid into macromolecular structures like polymers and dendrimers can lead to materials with tunable electronic and chemical properties. The ferrocene (B1249389) unit acts as a redox-active center, enabling the development of "smart" materials that respond to electrochemical stimuli.

Redox-dynamic polymers are a class of materials that can change their physical or chemical properties in response to oxidation and reduction. Ferrocene-containing polymers are prime examples of such systems. nih.govmdpi.com The ferrocene/ferrocenium (B1229745) (Fc/Fc⁺) redox couple allows for the reversible switching of the polymer's properties, such as solubility, color, and electronic conductivity. mdpi.com

While extensive research exists on ferrocene-based polymers, specific studies detailing the use of this compound as a monomer for the synthesis of redox-dynamic polymers are not extensively documented in readily available literature. However, the bifunctional nature of this compound, with its two carboxylic acid groups, makes it a suitable candidate for condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. The resulting polymers would feature the ferrocene unit integrated into the polymer backbone, creating a main-chain ferrocene-containing polymer. These materials are expected to exhibit redox activity, with potential applications in sensors, controlled-release systems, and electrochromic devices. mdpi.comresearchgate.net

The general principle of designing such polymers involves the following reaction:

n HOOC-CH₂-(C₅H₄)Fe(C₅H₄)-CH₂-COOH + n HO-R-OH → [-OC-CH₂-(C₅H₄)Fe(C₅H₄)-CH₂-COO-R-O-]n + 2n H₂O

Where R represents an organic spacer unit.

The properties of the resulting polymer could be tailored by varying the nature of the comonomer (the diol in the example above).

Thermosetting polymers, or thermosets, are polymers that are irreversibly cured to form a rigid, crosslinked network. The use of functional crosslinking agents can impart specific properties to the final material. Ferrocene derivatives have been explored as crosslinkers to introduce redox activity and improve the thermal stability of thermosets.

There is limited specific information available in the scientific literature regarding the use of this compound as a crosslinker in thermosets. In principle, the dicarboxylic acid functionality would allow it to react with epoxy resins or other polymers with suitable reactive groups to form a crosslinked network. The incorporation of the ferrocene moiety into the thermoset structure could enhance its thermal stability and introduce redox-responsiveness, potentially leading to applications in advanced coatings or recyclable thermosets.

Applications in Optoelectronics and Liquid Crystals

The unique electronic structure and redox properties of ferrocene have made its derivatives attractive for applications in optoelectronics and liquid crystals. chemistryviews.org Ferrocene-containing materials can exhibit interesting nonlinear optical (NLO) properties and can be used to create materials whose optical properties can be modulated by an electric field. nih.gov

While the potential exists, specific research detailing the application of this compound in optoelectronic devices or as a component of liquid crystalline materials is not widely reported. However, the general principles of using ferrocene derivatives in these fields can be considered. For instance, the incorporation of ferrocene units into conjugated polymer backbones can lead to materials with interesting charge transport properties relevant to organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

In the context of liquid crystals, the rigid, disk-like shape of the ferrocene core can be functionalized with mesogenic (liquid crystal-forming) units. core.ac.ukelectronicsandbooks.comresearchgate.net While this compound itself is not mesogenic, it could be chemically modified to attach such units. The redox activity of the ferrocene core could then be used to switch the liquid crystalline properties of the material, a desirable feature for display technologies and optical shutters. chemistryviews.org

Nanomaterial Development

The synthesis of nanomaterials with tailored properties is a rapidly growing field of materials science. Ferrocene derivatives, including this compound, can be utilized as building blocks for the creation of functional nanoparticles and porous frameworks.

Ferrocene-containing nanoparticles have been developed for various applications, including drug delivery and catalysis. researchgate.net The redox activity of ferrocene can be exploited to trigger the release of encapsulated molecules or to facilitate catalytic reactions. scispace.comrsc.orgresearchgate.net

Although specific examples of nanoparticles fabricated directly from this compound are scarce in the literature, its properties make it a viable candidate for such applications. For instance, it could be used as a surface-modifying agent for existing nanoparticles, where the carboxylic acid groups would anchor the molecule to the nanoparticle surface, and the ferrocene unit would impart redox activity. Alternatively, it could be a component in the self-assembly of polymeric nanoparticles. researchgate.net

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF. Ferrocene-based dicarboxylic acids have been successfully employed as linkers to create redox-active MOFs. researchgate.netrsc.org

The closely related compound, 1,1'-ferrocenedicarboxylic acid, has been used to synthesize porous MOFs with accessible redox activity. nih.govrsc.org These materials exhibit interesting properties for applications in catalysis, sensing, and gas storage. For example, an aluminum-based MOF using 1,1'-ferrocenedicarboxylic acid as the linker, denoted as Al-MIL-53-FcDC, has been synthesized and shown to be porous with a BET surface area of 340 m²/g. rsc.org Similarly, indium-based MOFs with the same linker have also been reported, demonstrating polymorphism and redox activity. nih.gov

Given the structural similarity, it is highly probable that this compound could also serve as a linker to construct novel MOFs. The longer and more flexible acetic acid groups, compared to the carboxylic acid groups directly attached to the cyclopentadienyl (B1206354) rings in 1,1'-ferrocenedicarboxylic acid, would likely result in different framework topologies and pore environments. The resulting MOFs would be expected to retain the redox activity of the ferrocene unit, making them promising candidates for applications in electrocatalysis and stimuli-responsive materials. researchgate.net

Table of Properties for a Representative Ferrocene-based MOF (Al-MIL-53-FcDC)

| Property | Value |

| Linker | 1,1'-Ferrocenedicarboxylic acid |

| Metal Center | Aluminum |

| BET Surface Area | 340 m²/g |

| Redox Activity | Reversible oxidation and reduction |

| Data sourced from literature on the analogous 1,1'-ferrocenedicarboxylic acid. rsc.org |

Research Findings on this compound in Energy Storage Applications Remain Elusive

Ferrocene and its derivatives are well-regarded for their stable and reversible redox properties, making them attractive candidates for applications such as redox-active materials in batteries. nih.gov The electrochemical characteristics of ferrocene can be tuned by attaching different functional groups to the cyclopentadienyl rings. ulisboa.ptmdpi.com For instance, electron-withdrawing groups, such as carboxyl groups, are known to shift the redox potential to more positive values. researchgate.netunh.edu This tunability is a key area of research in designing new materials for energy storage. nih.gov

However, the focus of existing research has been predominantly on other ferrocene derivatives, such as those functionalized with sulfonic acid, phosphonic acid, or quaternary ammonium (B1175870) groups, primarily to enhance their solubility in aqueous or organic electrolytes for redox flow batteries. rsc.orgresearchgate.netnih.govmdpi.com Studies on ferrocenyl carboxylic acids have also been conducted, but these have largely centered on understanding their fundamental electrochemical properties rather than their performance in battery systems. researchgate.net

The synthesis of 1,1'-ferrocenedicarboxylic acid has been described in the literature, and its use as a linker in metal-organic frameworks (MOFs) has been explored, demonstrating its redox activity within these structures. alfa-chemical.comrsc.org However, this application is distinct from its direct use as a soluble electrode material in a redox flow battery.

While the fundamental principles of ferrocene electrochemistry suggest that this compound would possess redox activity, the absence of specific studies means that no data on its performance, such as cell voltage, capacity retention, or coulombic efficiency in an energy storage system, can be provided. Consequently, no data tables detailing its performance in redox flow batteries can be generated at this time.

Further research would be necessary to synthesize, characterize, and evaluate this compound as a viable candidate for electrode materials in energy storage systems and to determine its potential advantages or disadvantages compared to other ferrocene derivatives that have been more extensively studied.

Bio Conjugation and Interactions Academic Principles